(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique cyclopentane ring structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the copper-catalyzed intramolecular formal one-carbon insertion into esters through cascade diyne cyclization and [1,2]-acyl shift pathway . This method enables the atom-economical synthesis of complex molecules under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Semivolatile organic compounds (SVOCs)
Uniqueness
(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Biological Activity
(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. The compound includes a cyclopentane ring and a trifluoromethyl-substituted phenyl group, which may enhance its biological activity through improved lipophilicity and receptor interaction.
- IUPAC Name : this compound
- Molecular Formula : C15H15F3O3
- Molecular Weight : 300.273 g/mol
- CAS Number : 820991-12-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances its lipophilicity, facilitating cellular penetration and subsequent modulation of target proteins. This property is crucial for the compound's potential therapeutic applications.
Case Studies
-
Thromboxane A2 Receptor Antagonism :
A study evaluated derivatives of cyclopentane-1,2-dione as bio-isosteres for carboxylic acids in thromboxane A2 receptor antagonism. The findings indicated that certain derivatives exhibited comparable IC50 values to their carboxylic acid counterparts, suggesting that modifications similar to those in this compound could yield potent antagonists . -
Fluorinated Compounds in Drug Design :
Research highlighted the role of fluorinated compounds in enhancing the pharmacokinetic properties of drugs. The presence of the trifluoromethyl group in this compound may improve metabolic stability and bioavailability, making it a candidate for further development in drug design .
Pharmacological Studies
Pharmacological evaluations have shown that compounds with similar structural motifs can exhibit significant anti-inflammatory and analgesic activities. The cyclopentane structure has been linked to enhanced interactions with G-protein coupled receptors (GPCRs), which are critical for various physiological responses .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)12-3-1-2-10(8-12)13(19)7-9-4-5-11(6-9)14(20)21/h1-3,8-9,11H,4-7H2,(H,20,21)/t9-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAQVGQGSOPVMH-KOLCDFICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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